molecular formula C31H32ClN3O3 B12426483 FXR/TGR5 agonist 1

FXR/TGR5 agonist 1

Cat. No.: B12426483
M. Wt: 530.1 g/mol
InChI Key: JTGBSPOXKVOUHU-UHFFFAOYSA-N
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Description

FXR/TGR5 agonist 1 is a dual agonist that targets both the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). These receptors are bile acid receptors that play crucial roles in regulating metabolic processes, including glucose and lipid metabolism, bile acid homeostasis, and inflammatory responses. This compound has shown promise in the treatment of metabolic disorders such as type 2 diabetes, nonalcoholic fatty liver disease, and obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FXR/TGR5 agonist 1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. One common synthetic route includes the use of isonicotinamide derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: FXR/TGR5 agonist 1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction .

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .

Scientific Research Applications

FXR/TGR5 agonist 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of bile acid receptors.

    Biology: Investigated for its role in regulating metabolic pathways and its effects on cellular processes.

    Medicine: Explored as a potential therapeutic agent for metabolic disorders, including type 2 diabetes, nonalcoholic fatty liver disease, and obesity.

    Industry: Utilized in the development of new drugs targeting metabolic and inflammatory diseases

Mechanism of Action

FXR/TGR5 agonist 1 exerts its effects by binding to and activating both the farnesoid X receptor and the Takeda G-protein-coupled receptor 5. Upon activation, these receptors regulate the expression of genes involved in bile acid, glucose, and lipid metabolism. FXR activation leads to the suppression of bile acid synthesis and the promotion of bile acid excretion, while TGR5 activation enhances glucagon-like peptide 1 secretion, improving insulin sensitivity and glucose homeostasis .

Comparison with Similar Compounds

FXR/TGR5 agonist 1 is unique in its dual agonistic activity, targeting both FXR and TGR5. Similar compounds include:

In comparison, this compound offers a broader range of therapeutic effects due to its dual targeting mechanism, making it a promising candidate for the treatment of complex metabolic disorders.

Properties

Molecular Formula

C31H32ClN3O3

Molecular Weight

530.1 g/mol

IUPAC Name

N-(3-chloro-5-methoxyphenyl)-N-[[4-(3-cyano-4-methoxyphenyl)-1-bicyclo[2.2.2]octanyl]methyl]-3-methylpyridine-4-carboxamide

InChI

InChI=1S/C31H32ClN3O3/c1-21-19-34-13-6-27(21)29(36)35(25-15-24(32)16-26(17-25)37-2)20-30-7-10-31(11-8-30,12-9-30)23-4-5-28(38-3)22(14-23)18-33/h4-6,13-17,19H,7-12,20H2,1-3H3

InChI Key

JTGBSPOXKVOUHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C(=O)N(CC23CCC(CC2)(CC3)C4=CC(=C(C=C4)OC)C#N)C5=CC(=CC(=C5)Cl)OC

Origin of Product

United States

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